molecular formula C5H6N2O2S B3394522 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione CAS No. 23450-37-5

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B3394522
CAS No.: 23450-37-5
M. Wt: 158.18 g/mol
InChI Key: VCAXZEZCHFBYBF-UHFFFAOYSA-N
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Description

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of sulfur and oxygen atoms in the structure can contribute to various chemical properties and reactivities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of thiourea with β-ketoesters or β-diketones in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Base such as sodium ethoxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The sulfur and oxygen atoms in the compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    2-Thioxo-4,6-dihydropyrimidine: Lacks the methyl group at the 5-position.

    5-Methyl-2-thioxo-4,6-dihydropyrimidine: Similar structure but different substituents.

    2-Sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione: Lacks the methyl group at the 5-position.

Uniqueness

5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione is unique due to the presence of both a methyl group and a sulfur atom in its structure. This combination can lead to distinct chemical reactivities and biological activities compared to other pyrimidine derivatives.

Properties

IUPAC Name

5-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-2-3(8)6-5(10)7-4(2)9/h2H,1H3,(H2,6,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAXZEZCHFBYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(=S)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509130
Record name 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23450-37-5
Record name 5-Methyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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